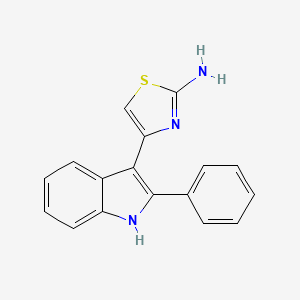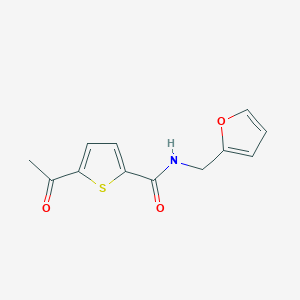
5-acetyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
5-acetyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide has potential applications in various research fields such as medicinal chemistry, organic synthesis, and material science. This compound has been studied for its potential as an anticancer agent, antiviral agent, and as a building block for organic synthesis. It has also been used in the development of new materials such as conducting polymers and sensors.
Mécanisme D'action
The mechanism of action of 5-acetyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide is not fully understood, but it is believed to inhibit specific enzymes and proteins in cancer cells and viruses. This inhibition leads to the suppression of cell growth and replication, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects, including the inhibition of cancer cell growth and viral replication. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-acetyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide is its potential as a building block for organic synthesis. It is also relatively easy to synthesize and purify, making it a useful compound for lab experiments. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to predict its efficacy in various applications.
Orientations Futures
There are several future directions for 5-acetyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide research. One potential direction is the development of new derivatives and analogs with improved efficacy and specificity. Another direction is the study of its potential as a material for electronic devices such as sensors and transistors. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various diseases.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and optimize its efficacy.
Méthodes De Synthèse
The synthesis of 5-acetyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide involves the reaction of furan-2-ylmethanamine with 5-acetylthiophene-2-carboxylic acid in the presence of a coupling reagent. The reaction is carried out under specific conditions, and the product is purified using various techniques such as column chromatography, recrystallization, and NMR spectroscopy.
Propriétés
IUPAC Name |
5-acetyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-8(14)10-4-5-11(17-10)12(15)13-7-9-3-2-6-16-9/h2-6H,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOCVZODOCYNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-Ethyl-5-(4-phenylphenyl)imidazol-2-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7636547.png)
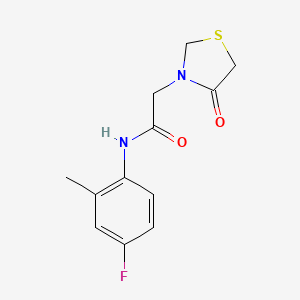
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B7636555.png)
![5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]tetrazole](/img/structure/B7636562.png)
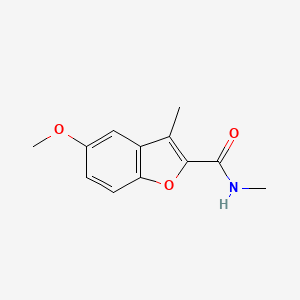
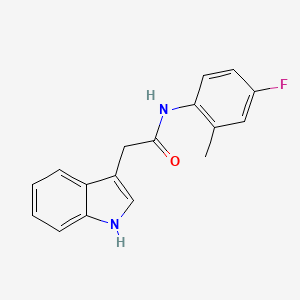
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3-(tetrazol-1-yl)benzoate](/img/structure/B7636584.png)

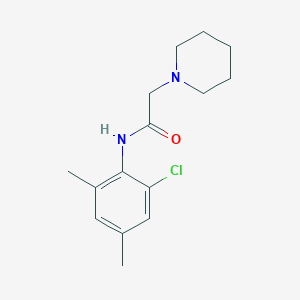
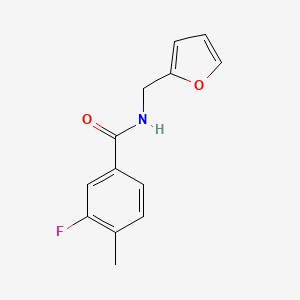

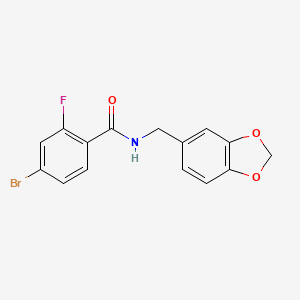
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7636654.png)
